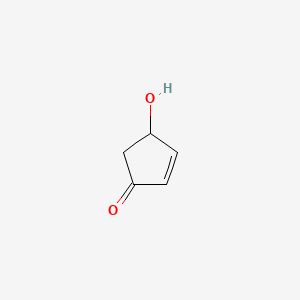
4-Hydroxy-2-cyclopentenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Hydroxy-2-cyclopentenone involves various methods to prepare simple building blocks containing this core. One of the key approaches includes the use of Noyori reduction to establish the stereochemistry of the product, followed by ring-closing metathesis and functional group conversions to yield substituted 4-Hydroxy-2-cyclopentenones in either enantiomeric form (Singh, Meyer, & Aubé, 2014).
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-cyclopentenone has been extensively studied, with single-crystal X-ray diffraction analysis revealing its crystal structure and stabilization mechanisms via intermolecular hydrogen bonds (Marjani et al., 2009).
Chemical Reactions and Properties
4-Hydroxy-2-cyclopentenone undergoes a diverse array of chemical reactions, including [2+2] photocycloaddition reactions with various alkenes to produce functionalized bicyclo[3.2.0]heptanes. These reactions yield target structures as a mixture of exo and endo adducts (Le Liepvre, Ollivier, & Aitken, 2009).
Physical Properties Analysis
The physical properties of 4-Hydroxy-2-cyclopentenone derivatives have been characterized through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectroscopy, supported by single-crystal X-ray diffraction analysis (Marjani et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-Hydroxy-2-cyclopentenone are influenced by its reactivity in acid-catalyzed transformations, leading to various substituted cyclopentenones. These transformations are facilitated by intermediate enols and proceed through enone-dienol type rearrangements and double bond migrations (Pattenden & Storer, 1974).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Cytotoxic Properties
4-Hydroxy-2-cyclopentenone has demonstrated significant antibacterial activity, particularly against strains like Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. This compound, extracted from Passiflora tetrandra, exhibits minimum inhibitory doses of approximately 10 micrograms/disk. Additionally, it has shown cytotoxicity towards P388 murine leukemia cells with an IC50 of less than 1 microgram/ml (Perry et al., 1991).
Chemical Reactivity and Synthesis Applications
4-Hydroxy-2-cyclopentenone is a valuable molecular scaffold in synthetic chemistry due to its broad chemical reactivity profile. This compound is increasingly used in multistep syntheses of complex target molecules. Synthetic chemists have exploited this moiety for the preparation of various building blocks and diverse chemical transformations (Roche & Aitken, 2010).
Anticancer Potential
A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues, where the cis double bond of combretastatin A-4 is replaced by 4/5-hydroxy cyclopentenone moieties, displayed potent cytotoxic activity against various human cancer cell lines. These analogues have shown promising results in terms of cell cycle arrest, apoptosis induction in endothelial cells, and significant tumor regression in human colon xenograft models, suggesting their potential as novel agents in cancer treatment (Gurjar et al., 2007).
Enzymatic Kinetic Resolution
4-Hydroxy-2-cyclopentenone has been used as a key intermediate in the synthesis of prostaglandin PGI1. Its racemic form can be synthesized and optically pure cyclopentenone obtained through kinetic resolution with lipase, demonstrating its utility in the synthesis of biologically relevant compounds (Jin-lin, 2007).
Stereodivergent Synthesis
Protected 4-hydroxycyclopentenones (4-HCPs) are important intermediates in chemical synthesis. A method for producing substituted 4-HCPs in either enantiomeric form has been developed, highlighting the versatility of 4-hydroxy-2-cyclopentenone in stereodivergent synthesis and its application in creating a variety of structurally complex molecules (Singh, Meyer, & Aubé, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-hydroxycyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-cyclopentenone | |
CAS RN |
61305-27-9 | |
| Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

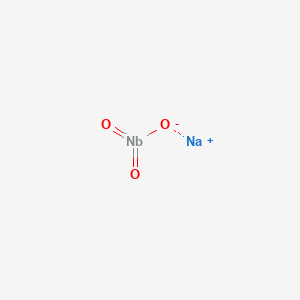
![1-(2-Ethoxyphenyl)-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine](/img/structure/B1226881.png)
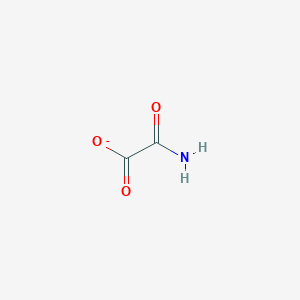
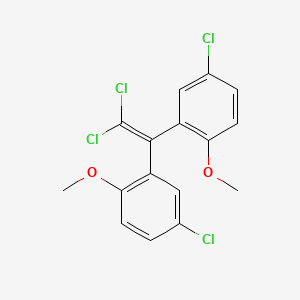
![2-[(Isoquinolin-1-yl)methylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1226884.png)
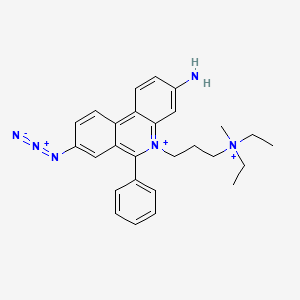
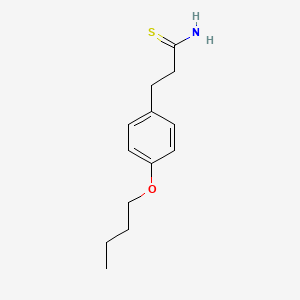
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[3-amino-6-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3,4-dihydroxyoxan-2-yl]methyl carbamate](/img/structure/B1226891.png)
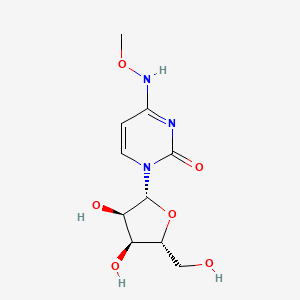
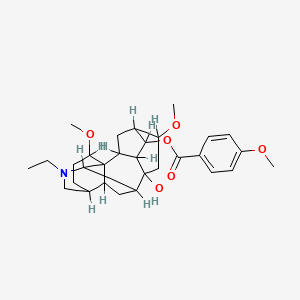
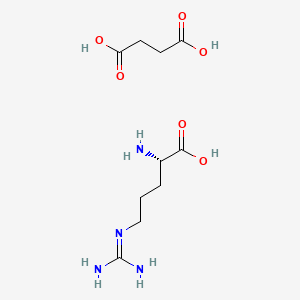
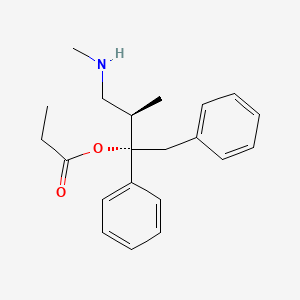
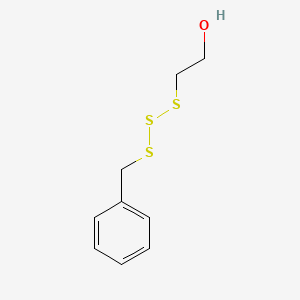
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)